molecular formula C8H13N B6279556 rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine CAS No. 3211-93-6

rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine

Cat. No.: B6279556
CAS No.: 3211-93-6
M. Wt: 123.2
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Description

rac-[(1R,2S,4R)-bicyclo[221]hept-5-en-2-yl]methanamine is a bicyclic amine compound with a unique structure that includes a norbornene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Functionalization: The norbornene undergoes a series of functionalization reactions to introduce the amine group. This can involve reactions such as hydroboration-oxidation or amination.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired racemic mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.

    Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The norbornene framework provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A saturated analog of norbornene, lacking the double bond.

    Norbornadiene: A diene analog with two double bonds in the bicyclic framework.

    Bicyclo[2.2.1]heptane: A similar bicyclic structure without the functional amine group.

Uniqueness

rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine is unique due to the presence of both the norbornene framework and the amine functional group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

3211-93-6

Molecular Formula

C8H13N

Molecular Weight

123.2

Purity

95

Origin of Product

United States

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